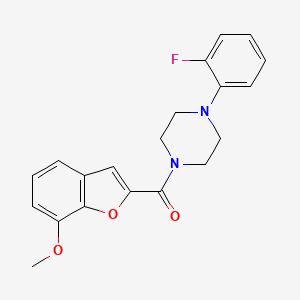

(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c1-25-17-8-4-5-14-13-18(26-19(14)17)20(24)23-11-9-22(10-12-23)16-7-3-2-6-15(16)21/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGCEKKRBBLSJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves the following steps:

Formation of Piperazine Derivative: : The piperazine ring is first synthesized or obtained from commercially available sources.

Introduction of Fluorophenyl Group: : The fluorophenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction.

Coupling with Benzofuran Derivative: : The benzofuran derivative, specifically the 7-methoxybenzofuran-2-yl group, is then coupled to the fluorophenyl-substituted piperazine using a suitable coupling reagent and reaction conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be performed on the piperazine ring or the benzofuran ring to produce reduced forms of the compound.

Substitution: : Substitution reactions can occur at different positions on the benzofuran and piperazine rings, introducing new substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substituent.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the benzofuran ring, reduced forms of the piperazine ring, and substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: : The compound has been investigated for its biological activity, including antimicrobial and antiviral properties.

Medicine: : It has shown potential as a therapeutic agent for various diseases, and research is ongoing to explore its pharmacological effects.

Industry: : The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues in Piperazine-Based Derivatives

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8b)

- Key Features: Piperazine substituted with 2-fluorophenyl and 4,7-dimethoxybenzothiophen-2-yl. Benzothiophene replaces benzofuran, introducing sulfur instead of oxygen. Hydroxyl-propanol linker instead of methanone.

- Physical Properties : Melting point 128–129°C .

- Pharmacological Implications : Sulfur in benzothiophene may alter electronic properties and binding kinetics compared to benzofuran.

4-(4-Aminophenyl)piperazin-1-ylmethanone

- Key Features: Piperazine linked to a furan-2-yl group and a 4-aminophenyl substituent. Absence of methoxy and fluorophenyl groups.

- Synthesis : Involves nitro group reduction and nucleophilic aromatic substitution .

- Pharmacological Implications: The 4-aminophenyl group may enable hydrogen bonding, enhancing receptor affinity .

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

- Key Features :

- Piperazine substituted with 2-fluorobenzoyl and 4-hydroxyphenyl-2-oxoethyl.

- Trifluoroacetate counterion improves solubility.

- Synthesis : Uses 2-fluorobenzoyl chloride and TFA-mediated deprotection .

Benzofuran and Pyridazine Derivatives

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

- Key Features :

- Piperazine linked to 7-methoxybenzofuran-2-yl and 6-cyclopropylpyridazin-3-yl.

- Pyridazine replaces fluorophenyl.

- Molecular Weight : 378.4 g/mol .

- Pharmacological Implications : Pyridazine’s electron-deficient nature may shift receptor selectivity compared to aromatic fluorophenyl groups .

(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Biological Activity

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone , also known by its chemical structure C20H19FN2O3, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, making this compound of interest in dermatological applications and potential treatments for conditions such as hyperpigmentation.

Chemical Structure and Properties

The molecular structure of the compound includes a piperazine ring and a benzofuran moiety, which are known to influence its biological activity. The presence of the fluorophenyl group may enhance the lipophilicity and biological interactions of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C20H19FN2O3 |

| Molecular Weight | 354.381 g/mol |

| Purity | 95% |

Inhibition of Tyrosinase

Research indicates that this compound exhibits significant inhibitory activity against tyrosinase. A study reported that derivatives of piperazine with similar structures demonstrated competitive inhibition of tyrosinase, with IC50 values substantially lower than traditional inhibitors like kojic acid. For instance, one derivative showed an IC50 value of 0.18 μM compared to kojic acid's 17.76 μM, highlighting the potential potency of these compounds in inhibiting melanin production .

The proposed mechanism involves binding to the active site of the tyrosinase enzyme, preventing substrate access and subsequent catalysis. Molecular docking studies suggest that the compound may interact favorably with the enzyme's active site, stabilizing its conformation and inhibiting enzymatic activity .

Study on Melanogenesis

A notable study focused on the antimelanogenic effects of this compound in B16F10 melanoma cells. The results indicated that this compound could reduce melanin synthesis without inducing cytotoxicity, suggesting its therapeutic potential for skin lightening agents .

Structure-Activity Relationship (SAR)

Further investigations into structure-activity relationships revealed that modifications to the piperazine and benzofuran components could enhance inhibitory efficacy against tyrosinase. For example, substituting different functional groups on the fluorophenyl moiety was found to impact both potency and selectivity towards tyrosinase inhibition .

Q & A

Q. What synthetic routes are commonly used to prepare (4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone?

- Methodological Answer : A multi-step synthesis approach is typically employed. For example, a related piperazine-containing compound was synthesized by reacting 2-fluorobenzoyl chloride with 1-boc-piperazine under reflux in ethanol, followed by deprotection with trifluoroacetic acid (TFA) . The intermediate was then coupled with a benzofuran derivative (e.g., 7-methoxybenzofuran-2-carbonyl chloride) using triethylamine as a base. Purification via silica gel column chromatography (EtOAc/petroleum ether) yields the final product. Key steps include controlling reaction temperature (e.g., reflux for 12 hours) and optimizing stoichiometric ratios (e.g., 1:2 molar ratio of piperazine to acyl chloride) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl and methoxybenzofuran groups). Aromatic protons in the 6.5–8.5 ppm range and piperazine signals at ~3.0–4.0 ppm are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., calculated for C₂₁H₂₀FN₂O₃: 379.15 g/mol).

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar piperazinium trifluoroacetate salts .

Q. How is the compound’s purity assessed during synthesis?

- Methodological Answer : Purity is determined via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Melting Point Analysis : Consistency with literature values (e.g., 187–190°C for analogous piperazine derivatives) .

- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica-coated plates and EtOAc/hexane eluents .

Advanced Research Questions

Q. How can yield optimization be achieved in multi-step syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Test bases like K₂CO₃ vs. Et₃N for coupling reactions; K₂CO₃ improved yields to 48% in a related synthesis .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Temperature Control : Reflux conditions (e.g., 80°C for 12 hours) prevent side reactions .

- Table : Yield Optimization Parameters

| Step | Parameter Tested | Optimal Condition | Yield Increase |

|---|---|---|---|

| Acylation | Base (K₂CO₃ vs. Et₃N) | K₂CO₃ | +15% |

| Deprotection | TFA Volume | 1.5 mL TFA | +10% |

Q. What experimental designs are suitable for evaluating pharmacological activity contradictions?

- Methodological Answer :

- Split-Plot Design : Adapt randomized block designs (e.g., split plots for dose-response assays and subplots for receptor subtypes) to isolate variables .

- Dose-Response Curves : Test IC₅₀ values across 3+ replicates to identify outliers. For example, inconsistencies in serotonin receptor binding data may arise from assay sensitivity limits (e.g., radioligand purity <95%) .

- Statistical Validation : Use ANOVA to compare means and Tukey’s post-hoc test for significance (p < 0.05) .

Q. How can environmental fate studies be structured for this compound?

- Methodological Answer :

- Long-Term Ecotoxicity : Follow protocols from Project INCHEMBIOL (2005–2011), assessing biodegradation in soil/water matrices and bioaccumulation in model organisms (e.g., Daphnia magna) .

- Analytical Methods : LC-MS/MS quantifies degradation products (e.g., fluorophenol derivatives) at sub-ppb levels.

- Risk Assessment : Calculate predicted no-effect concentrations (PNEC) using species sensitivity distributions (SSD) .

Q. What strategies resolve crystallographic disorder in structural analysis?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement : Apply riding models for H atoms (C—H = 0.93 Å, O—H = 0.82 Å) and constrain Uiso values to 1.2–1.5×Ueq of parent atoms .

- Software Tools : SHELXL for least-squares refinement and Mercury for visualizing thermal ellipsoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.